molecular formula C18H16N2O6S B5096707 Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate

Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate

Cat. No.: B5096707
M. Wt: 388.4 g/mol
InChI Key: ZGEXEVBQKDUMOJ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate typically involves the reaction of 4-aminobenzenesulfonamide with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate
  • (2,5-dioxopyrrolidin-1-yl) 4-(N-phenylanilino)benzoate

Uniqueness

Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-26-18(23)12-2-4-13(5-3-12)19-27(24,25)15-8-6-14(7-9-15)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXEVBQKDUMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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